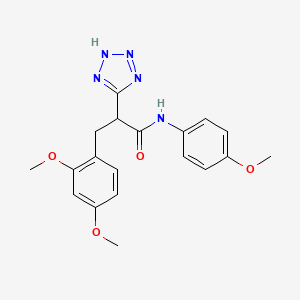
3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMP-TPA, is an organic compound that has become an important tool in scientific research due to its unique properties. It is a synthetic compound that has a wide range of applications in various fields of science and technology. This compound is composed of three different functional groups: a phenyl group, a methoxy group, and a tetrazolyl group. The combination of these three functional groups gives DMP-TPA its unique properties, which make it a useful tool for various scientific and technological applications.
Applications De Recherche Scientifique
Pharmacokinetics and Toxicity Evaluation
The study of pharmacokinetics and toxicity is crucial in determining the safety profile of chemical compounds. For instance, research on Tepoxalin (a compound with a similar methoxyphenyl and propanamide structure) has demonstrated its role as a dual cyclooxygenase/lipoxygenase inhibitor with potential applications in controlling pain and inflammation in veterinary medicine. This compound's pharmacokinetics was evaluated in broiler chickens, indicating its transformation into an active metabolite and suggesting its potential as an anti-inflammatory and cytokine-inhibiting drug in chickens (Boever et al., 2009).
Anticonvulsant and Antiepileptic Effects
Compounds with propanamide structures have been explored for their anticonvulsant and antiepileptic effects. For example, the synthesis and anticonvulsant studies of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides showed significant activity against generalized seizures, highlighting the therapeutic potential of such compounds in epilepsy treatment (Idris et al., 2011).
Anti-inflammatory and Analgesic Properties
Research on derivatives of propanamide, such as Tepoxalin , has uncovered their anti-inflammatory and analgesic properties. Studies demonstrate Tepoxalin's efficacy in reducing inflammation and pain without significant gastrointestinal side effects, offering an alternative to traditional nonsteroidal and corticosteroidal anti-inflammatory therapies (Argentieri et al., 1994).
Herbicidal Activity
The exploration of chemical compounds in agriculture, particularly as herbicides, is another application area. Compounds with dimethoxyphenyl and tetrazolyl structures have been synthesized and evaluated for their herbicidal activity, offering potential for the development of new herbicides with specific action mechanisms (Liu et al., 2008).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-8-5-13(6-9-14)20-19(25)16(18-21-23-24-22-18)10-12-4-7-15(27-2)11-17(12)28-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRGVXNAYQCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


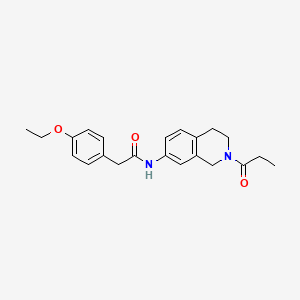
![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2594253.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)
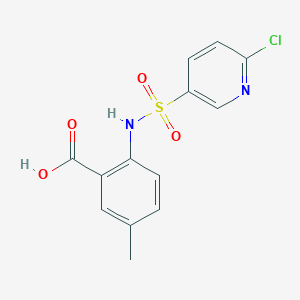

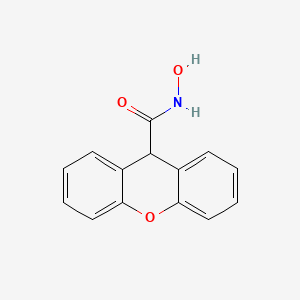
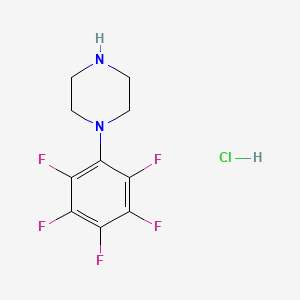
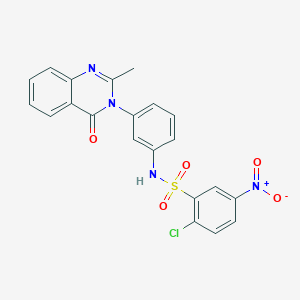

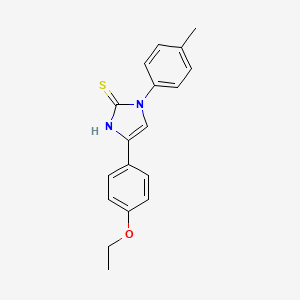

![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)